molecular formula C10H13FO3 B596977 3-Fluoro-2-(2-methoxyethoxy)anisole CAS No. 1352318-45-6

3-Fluoro-2-(2-methoxyethoxy)anisole

Cat. No. B596977
CAS RN: 1352318-45-6
M. Wt: 200.209
InChI Key: FERNQMOHLHAQLX-UHFFFAOYSA-N
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Description

“3-Fluoro-2-(2-methoxyethoxy)anisole” is a chemical compound with the CAS Number: 1352318-45-6 and a molecular weight of 200.21 . Its IUPAC name is 1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of “3-Fluoro-2-(2-methoxyethoxy)anisole” is C10H13FO3 . The Inchi Code is 1S/C10H13FO3/c1-12-6-7-14-10-8(11)4-3-5-9(10)13-2/h3-5H,6-7H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.21 . More detailed physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.

Scientific Research Applications

Organic Electrosynthesis

Recent studies have highlighted the role of fluoride ion-mediated anodic methoxylation in synthetic chemistry, particularly in the electrosynthesis of fluoroalkyl sulfides and sulfur-containing heterocycles. This method has been applied to create CF3-containing compounds and perform intramolecular carbon-carbon coupling to form derivatives with potential applications in medicinal chemistry and materials science (Fuchigami & Inagi, 2020).

Catalytic Hydrodeoxygenation

The catalytic hydrodeoxygenation (HDO) of anisole, a methoxy-rich lignin model compound, has been extensively studied to understand the mechanism for removing OCH3 groups. This research is relevant for the development of biofuels and chemicals from lignin-derived feedstocks. Nickel-containing catalysts have shown significant promise in efficiently removing oxygen-containing functional groups from anisole (Jin et al., 2014).

Synthesis and Surface Properties

Research on the synthesis of fluorinated compounds and their surface properties has been conducted, focusing on the effects of fluorination on physicochemical and pharmacokinetic properties. This includes studies on anisole and fluoroanisoles, which provide insights into the impact of fluorination on compound behavior, potentially applicable to designing materials and drugs with improved properties (Xing et al., 2015).

Electrophilic Substitution and Meta Acylation

A method for the meta acylation of anisole and its derivatives has been described, showcasing a pathway for functionalizing compounds in positions that are typically challenging to access. This technique could be relevant for modifying the structure of 3-Fluoro-2-(2-methoxyethoxy)anisole for various scientific applications (Bennetau et al., 1994).

Anaerobic O-demethylations

Studies on the anaerobic O-demethylation activities of enzymes from Sporomusa ovata have shed light on the biochemical processes involved in breaking down methoxy groups under anaerobic conditions. This research could provide a biochemical perspective on modifying or degrading compounds like 3-Fluoro-2-(2-methoxyethoxy)anisole in environmental or biological systems (Stupperich et al., 1996).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely . For “3-Fluoro-2-(2-methoxyethoxy)anisole”, you should refer to its SDS for accurate safety and hazard information.

Future Directions

As a chemical compound used in research and development, “3-Fluoro-2-(2-methoxyethoxy)anisole” could have various applications in the future, depending on the outcomes of ongoing studies and experiments .

properties

IUPAC Name

1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO3/c1-12-6-7-14-10-8(11)4-3-5-9(10)13-2/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERNQMOHLHAQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718419
Record name 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(2-methoxyethoxy)anisole

CAS RN

1352318-45-6
Record name 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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